(R)-1-(2-Bromo-3-chlorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-3-chlorophenyl)ethanamine is a chiral amine compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-3-chlorophenyl)ethanamine typically involves the following steps:
Bromination and Chlorination: The starting material, 2-phenylethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 3 positions of the phenyl ring, respectively.
Resolution of Enantiomers: The racemic mixture of 1-(2-Bromo-3-chlorophenyl)ethanamine is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-3-chlorophenyl)ethanamine may involve large-scale bromination and chlorination reactions followed by enantiomeric resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: ®-1-(2-Bromo-3-chlorophenyl)ethanamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted ethanamines or phenyl derivatives.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines or fully reduced ethanamines.
Scientific Research Applications
®-1-(2-Bromo-3-chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-3-chlorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-3-chlorophenyl)ethanamine: The racemic mixture of the compound.
1-(2-Bromo-4-chlorophenyl)ethanamine: A positional isomer with the chlorine atom at the 4 position.
1-(2-Bromo-3-fluorophenyl)ethanamine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
®-1-(2-Bromo-3-chlorophenyl)ethanamine is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the phenyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
DPMLEWBBBYUVFF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.